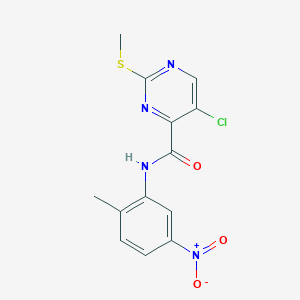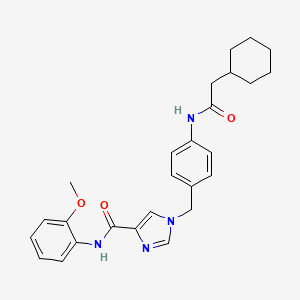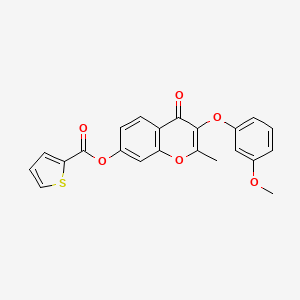
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family. It is commonly referred to as CMPSQ and has been extensively studied for its potential use as an anticancer agent.
作用机制
The exact mechanism of action of CMPSQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. CMPSQ has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division. CMPSQ has also been shown to induce the generation of reactive oxygen species, which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
CMPSQ has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, CMPSQ has been shown to inhibit the activity of several enzymes that are involved in cellular metabolism and signaling pathways. CMPSQ has also been shown to induce changes in gene expression and alter the levels of various proteins in cells.
实验室实验的优点和局限性
One of the main advantages of using CMPSQ in lab experiments is its potent cytotoxicity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapies. However, CMPSQ also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.
未来方向
There are several future directions for research on CMPSQ. One area of focus is the development of more potent derivatives of the compound that have improved solubility and selectivity for cancer cells. Another area of focus is the investigation of the potential use of CMPSQ in combination with other anticancer agents to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CMPSQ and its effects on cellular metabolism and signaling pathways.
合成方法
The synthesis of CMPSQ involves several steps, including the reaction of 4-methylpiperazine with 6-chloro-3-nitroquinoline, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with 4-methylbenzenesulfonyl chloride to obtain CMPSQ. The synthesis of CMPSQ has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of the compound.
科学研究应用
CMPSQ has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that CMPSQ exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. CMPSQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-15-3-6-17(7-4-15)28(26,27)20-14-23-19-8-5-16(22)13-18(19)21(20)25-11-9-24(2)10-12-25/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPFGIKWLNXPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-methoxypyridine](/img/structure/B2831190.png)
![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B2831201.png)